molecular formula C19H18O3S B5763194 2-(3-ethyl-2,4-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one

2-(3-ethyl-2,4-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one

Cat. No. B5763194
M. Wt: 326.4 g/mol
InChI Key: RWXZZWYLKBUKRX-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethyl-2,4-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one, commonly known as EDBT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EDBT is a member of the benzothiophene family and has a molecular weight of 345.4 g/mol.

Mechanism of Action

The mechanism of action of EDBT is not well understood, but it is believed to involve the interaction of the compound with the electron transport chain in cells. EDBT has been shown to increase the activity of mitochondrial enzymes, which may lead to an increase in ATP production and cell metabolism.
Biochemical and Physiological Effects
EDBT has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that EDBT can induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, EDBT has been shown to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EDBT in lab experiments is its high purity and stability. EDBT has been synthesized and characterized using various analytical techniques, ensuring that it is of high quality and suitable for use in experiments. However, one of the limitations of using EDBT is its relatively low solubility in common organic solvents, which may make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for research on EDBT. One area of interest is in the development of new organic semiconductors for use in electronic devices. EDBT has shown promise in this area, but further research is needed to optimize its properties and improve its performance. Additionally, further studies are needed to understand the mechanism of action of EDBT and its potential applications in the treatment of various diseases. Overall, EDBT is a promising compound that has the potential to make significant contributions to various scientific fields.

Synthesis Methods

The synthesis of EDBT involves the reaction of 2-hydroxybenzaldehyde and 3-ethyl-2,4-dimethoxythiophene in the presence of a catalyst. This reaction leads to the formation of a Schiff base, which is then cyclized to form EDBT. The synthesis of EDBT has been optimized to yield a high purity product, and the compound has been characterized using various analytical techniques.

Scientific Research Applications

EDBT has been studied extensively for its potential applications in various scientific fields. One of the primary areas of research is in the development of organic semiconductors for use in electronic devices. EDBT has been shown to have excellent electron-transporting properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

properties

IUPAC Name

(2E)-2-[(3-ethyl-2,4-dimethoxyphenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3S/c1-4-13-15(21-2)10-9-12(19(13)22-3)11-17-18(20)14-7-5-6-8-16(14)23-17/h5-11H,4H2,1-3H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXZZWYLKBUKRX-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1OC)C=C2C(=O)C3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1OC)/C=C/2\C(=O)C3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethyl-2,4-dimethoxybenzylidene)-1-benzothiophen-3(2H)-one

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